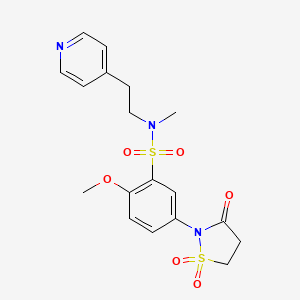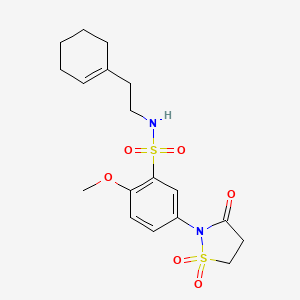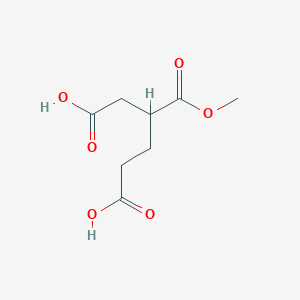
2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide
Übersicht
Beschreibung
2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide, also known as DB844, is a compound that has been synthesized for the purpose of treating infections caused by parasites. DB844 is a member of the benzamide family of compounds and has shown promising results in scientific research studies.
Wirkmechanismus
2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide works by inhibiting the activity of an enzyme called farnesyl diphosphate synthase (FPPS), which is essential for the survival of parasites. By inhibiting FPPS, 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide disrupts the production of isoprenoids, which are essential for the growth and replication of parasites. This mechanism of action makes 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide an attractive target for the development of new drugs to treat parasitic infections.
Biochemical and Physiological Effects:
2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide has been shown to have a number of biochemical and physiological effects on parasites. The compound has been shown to inhibit the growth and replication of parasites, as well as disrupt their metabolism. 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide has also been shown to induce apoptosis, or programmed cell death, in parasites. These effects make 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide a promising candidate for the development of new drugs to treat parasitic infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide in lab experiments is its broad spectrum of activity against a wide range of parasites. 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide has also been shown to have low toxicity in vitro, which makes it a safer option for use in lab experiments. However, one of the limitations of using 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide in lab experiments is its complex synthesis method, which can make it difficult to produce large quantities of the compound.
Zukünftige Richtungen
There are several future directions for research on 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide. One area of research is the development of new drugs based on the structure of 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide. Another area of research is the investigation of the mechanism of action of 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide, which could lead to the discovery of new targets for drug development. Finally, there is a need for further studies to determine the safety and efficacy of 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide in vivo, which could lead to the development of new treatments for parasitic infections.
Wissenschaftliche Forschungsanwendungen
2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide has been extensively studied for its potential use in the treatment of various parasitic infections. The compound has been shown to be effective against a wide range of parasites, including Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum. 2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide has also been investigated for its potential use in the treatment of other diseases, such as cancer.
Eigenschaften
IUPAC Name |
2-[[2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O7S2/c1-27-14-7-6-11(20-16(21)8-9-28(20,23)24)10-15(14)29(25,26)19-13-5-3-2-4-12(13)17(18)22/h2-7,10,19H,8-9H2,1H3,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCGBVDEQQLUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenylsulfonamido)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B3198493.png)



![O-[2-(methylsulfanyl)ethyl]hydroxylamine](/img/structure/B3198516.png)
![3-[[7-(benzoyloxy)thieno[3,2-b]pyridin-5-yl]amino]Propanal](/img/structure/B3198519.png)
![Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-[bis(phenylmethyl)amino]-](/img/structure/B3198521.png)






